molecular formula C4H3IN2O B13124381 5-Iodo-1H-imidazole-4-carbaldehyde

5-Iodo-1H-imidazole-4-carbaldehyde

Cat. No.: B13124381
M. Wt: 221.98 g/mol
InChI Key: XXSCTSZGERSJPE-UHFFFAOYSA-N
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Description

5-Iodo-1H-imidazole-4-carbaldehyde is a useful research compound. Its molecular formula is C4H3IN2O and its molecular weight is 221.98 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C4H3IN2O

Molecular Weight

221.98 g/mol

IUPAC Name

5-iodo-1H-imidazole-4-carbaldehyde

InChI

InChI=1S/C4H3IN2O/c5-4-3(1-8)6-2-7-4/h1-2H,(H,6,7)

InChI Key

XXSCTSZGERSJPE-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(N1)I)C=O

Origin of Product

United States

Synthetic Methodologies for 5 Iodo 1h Imidazole 4 Carbaldehyde and Its Precursors

Regioselective Halogenation Approaches

Regioselective halogenation is a direct method for introducing an iodine atom at a specific position on the imidazole (B134444) ring. This can be achieved either by direct iodination of an imidazole carbaldehyde precursor or by synthesizing the target molecule from a polyhalogenated imidazole intermediate.

Direct Iodination of Imidazole Carbaldehydes

The direct and regioselective iodination of 1H-imidazole-4-carbaldehyde at the C-5 position presents a synthetic challenge due to the electronic nature of the imidazole ring. The imidazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. nih.gov However, the presence of both an activating ring nitrogen and a deactivating carbaldehyde group complicates the regiochemical outcome of direct halogenation.

Research into the direct C-H functionalization of the imidazole core has led to methods for selective arylation, highlighting the possibility of controlling regioselectivity. nih.gov For direct iodination, reagents such as iodine monochloride or molecular iodine in the presence of a base are typically employed. The reaction conditions, including the choice of solvent, base, and iodinating agent, are critical for achieving the desired C-5 selectivity over iodination at other positions, such as C-2. While general methods for imidazole iodination exist acs.org, specific high-yield protocols for the direct C-5 iodination of 1H-imidazole-4-carbaldehyde require careful optimization to prevent the formation of di- or tri-iodinated byproducts. google.com

Precursor Synthesis via Polyhalogenated Imidazoles

An alternative and often more controllable strategy involves the synthesis of a polyhalogenated imidazole, followed by selective functionalization. A common precursor is 4,5-diiodo-1H-imidazole, which can be synthesized from imidazole and iodine in an alkaline system. google.com

A patented method describes the synthesis of 4,5-diiodo-1H-imidazole by reacting imidazole with iodine and sodium hydroxide. google.com This di-iodinated intermediate can then be selectively manipulated. For example, a subsequent reaction can be performed to replace one of the iodine atoms with a formyl group or a precursor to it. One approach involves a halogen-metal exchange at one of the iodo positions followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). chemicalbook.com

Another route involves the selective deiodination of a polyiodinated imidazole. For instance, 4,5-diiodo-1H-imidazole can be converted to 4-iodo-1H-imidazole. google.com This mono-iodinated precursor can then undergo formylation at the C-5 position. The synthesis of 1H-imidazole-4-carbaldehyde from 4-bromo-1H-imidazole via a lithium-halogen exchange and subsequent reaction with DMF has been reported with high yield, demonstrating the viability of this approach. chemicalbook.com

PrecursorReagentsProductYieldReference
Imidazole1. I₂, NaOH (aq)4,5-Diiodo-1H-imidazole70.0% google.com
4-Bromo-1H-imidazole1. i-PrMgCl, THF; 2. n-BuLi; 3. DMF1H-Imidazole-4-carbaldehyde85% chemicalbook.com
4,5-Diiodo-1H-imidazoleReducing Agent / Organometallic reagents4-Iodo-1H-imidazole- google.com

Multi-component Reaction Strategies for Functionalized Imidazole Carbaldehydes

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex heterocyclic scaffolds like functionalized imidazoles in a single step from simple starting materials. rsc.orgresearchgate.net These strategies can be designed to yield imidazole-4-carbaldehydes or their precursors, such as imidazole-4-carboxylates.

One such strategy involves the microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides, derived from 1,2-diaza-1,3-dienes, primary amines, and aldehydes. nih.gov This method allows for the synthesis of diversely functionalized imidazole-4-carboxylates. The carboxylate group at the C-4 position can then be chemically reduced to the corresponding carbaldehyde. The flexibility of this MCR allows for modulation of substituents at various positions of the imidazole ring by changing the starting components. nih.gov

Other MCRs for synthesizing highly substituted imidazoles often utilize an aldehyde as one of the key components. nih.gov For instance, the condensation of a diketone, an aldehyde, an amine, and ammonium (B1175870) acetate (B1210297) can yield tetrasubstituted imidazoles. By choosing a protected aldehyde or a synthon that can be later converted to a formyl group, this approach could be adapted for the synthesis of precursors to 5-Iodo-1H-imidazole-4-carbaldehyde. The use of imidazole itself as an organocatalyst in MCRs has also been reported to provide access to highly functionalized molecules under mild, nearly neutral conditions. rsc.orgresearchgate.net

Reaction TypeComponentsProduct TypePotential for Target SynthesisReference
1,5-Electrocyclization1,2-Diaza-1,3-dienes, Primary Amines, AldehydesImidazole-4-carboxylatesCarboxylate can be reduced to carbaldehyde. nih.gov
Four-component condensationDiketone, Aldehyde, Primary Amine, Ammonium Acetate1,2,4,5-Tetrasubstituted ImidazolesIntroduction of a formyl precursor at C-4 and an iodo precursor at C-5 is conceivable. nih.govorganic-chemistry.org
Imidazole-catalyzed MCRMalononitrile, Aldehyde, NucleophileHighly functionalized heterocyclesDemonstrates versatile imidazole synthesis where functional groups can be incorporated. rsc.orgresearchgate.net

Catalytic and Transition Metal-Mediated Synthesis

Transition metal catalysis provides powerful tools for the synthesis and functionalization of heterocyclic compounds, including iodo-imidazoles. Palladium and copper catalysts are particularly prominent in these methodologies.

Palladium-Catalyzed Routes to Iodo-Imidazole Systems

Palladium catalysis is widely used for cross-coupling reactions to form C-C and C-N bonds. While often used to couple aryl halides (including iodides) with other fragments, Pd-catalyzed methods can also be applied to the direct C-H functionalization of the imidazole ring. nih.govresearchgate.net

The regioselective arylation of all three C-H bonds of the imidazole core has been demonstrated using palladium catalysis, which suggests that similar strategies could be developed for direct C-H iodination. nih.gov Palladium-catalyzed decarboxylative addition/cyclization reactions of aromatic carboxylic acids with functionalized aliphatic nitriles have been developed for the assembly of substituted imidazoles. acs.org Furthermore, palladium-catalyzed insertion reactions of N-tosylhydrazones have been used to synthesize other nitrogen heterocycles, showcasing the versatility of this metal in constructing complex ring systems. rsc.org While direct palladium-catalyzed C-H iodination of imidazole-4-carbaldehyde is not extensively documented, the existing literature on Pd-catalyzed C-H activation provides a strong foundation for the development of such methods. researchgate.net

Copper-Catalyzed Cyclizations and Functionalizations

Copper catalysts, being less expensive and more environmentally benign than many other transition metals, are extensively used in imidazole synthesis. beilstein-journals.org Copper-catalyzed reactions are effective for N-arylation, cyclization, and other functionalizations of the imidazole ring. mit.eduorganic-chemistry.orgacs.org

Copper(I) iodide (CuI) is a common catalyst or co-catalyst in the synthesis of substituted imidazoles. nih.govnih.gov For example, CuI has been used in three-component domino reactions to produce imidazo[1,2-a]pyridines. beilstein-journals.org A significant application is the copper-catalyzed [3+2] cycloaddition reaction to form multisubstituted imidazoles, which proceeds with high regioselectivity. acs.org This method uses oxygen as an oxidant and provides a simple route to the imidazole core. acs.org Another copper-catalyzed approach involves the cross-cycloaddition between two different isocyanides to yield imidazoles. nih.gov

Furthermore, copper-mediated oxidative C-H functionalization offers a concise route to highly substituted imidazoles from readily available starting materials under mild conditions. nih.gov Copper-catalyzed direct cycloaddition of imidazoles and alkenes has also been reported. nih.govacs.org These copper-based methodologies are highly relevant for synthesizing precursors to this compound, where either the ring is constructed or a pre-existing imidazole is functionalized under copper catalysis.

Catalyst SystemReaction TypeSubstratesProductReference
Copper-mediatedOxidative C-H functionalizationBenzylamine, β-enamino estersHighly substituted imidazoles nih.gov
CuBr / LigandN-ArylationImidazoles, Aryl halidesN-Aryl imidazoles organic-chemistry.org
Copper-catalyzed[3+2] CycloadditionVarious starting materialsMultisubstituted imidazoles acs.org
Copper-catalyzedCross-cycloadditionTwo different isocyanidesImidazoles nih.gov

Organocatalytic and Metal-Free Protocols for Imidazole Ring Formation

The formation of the imidazole nucleus is a foundational step in the synthesis of this compound. While many classical methods rely on transition metal catalysts, there is a growing interest in developing organocatalytic and metal-free alternatives to improve the environmental and economic profile of these syntheses.

Metal-free approaches for synthesizing the imidazole core often involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an ammonium salt. For instance, a general and convenient solvent-free procedure has been developed for the one-pot synthesis of imidazole derivatives by heating a mixture of an o-phenylenediamine, an aromatic aldehyde, and ammonium acetate. asianpubs.org This method avoids the use of metal catalysts and organic solvents, aligning with the principles of green chemistry.

The direct synthesis of the precursor 4,5-diiodo-1H-imidazole can be achieved through a metal-free iodination reaction. One patented method describes dissolving imidazole in an aqueous solution of sodium hydroxide, followed by the addition of elemental iodine. google.com This process generates the di-iodinated imidazole, which can then be selectively deiodinated to produce 4-iodo-1H-imidazole, a key intermediate. google.com The reaction proceeds without metal catalysts, relying on the reactivity of the activated imidazole ring with iodine.

Table 1: Key Metal-Free Reactions for Imidazole Precursors

PrecursorReactantsReagents/ConditionsKey FeatureReference
4,5-diiodo-1H-imidazoleImidazole, IodineSodium hydroxide, Water, Tetrahydrofuran (B95107)Avoids metal catalysts for the iodination step. google.com
4-iodo-1H-imidazole4,5-diiodo-imidazoleSodium sulfite (B76179) (or other reducing agents), DMF/WaterSelective deiodination without metals. google.com
General Imidazole Derivativeso-phenylenediamine, Aldehyde, Ammonium acetate70 °C, Solvent-freeMetal-free condensation for ring formation. asianpubs.org

While the formylation step to create the carbaldehyde group often involves organometallic reagents like n-butyllithium (n-BuLi) after a halogen-metal exchange, the core iodination and certain ring-forming strategies can be successfully conducted under metal-free conditions. chemicalbook.comchemicalbook.com

Green Chemistry Principles in the Synthesis of this compound

Green chemistry principles are increasingly integrated into the synthesis of complex molecules to minimize environmental impact. These principles include the use of safer solvents, improved atom economy, and energy-efficient processes.

Several synthetic routes for the precursors of this compound incorporate green chemistry aspects. A notable example is the solvent-free, one-pot synthesis of imidazole derivatives, which demonstrates high yields under mild heating conditions (70 °C), eliminating the need for volatile and often hazardous organic solvents. asianpubs.org This approach not only simplifies the experimental setup but also reduces chemical waste.

Furthermore, the synthesis of 4,5-diiodo-1H-imidazole has been optimized for large-scale production by using a mixture of water and tetrahydrofuran as the solvent system, which improves the solubility of reactants compared to using only water. google.com The use of water as a co-solvent is a key tenet of green chemistry. google.comgoogle.com Subsequent purification steps, such as recrystallization from ethanol (B145695) or ethyl acetate, also employ relatively benign solvents. asianpubs.orggoogle.com

Table 2: Application of Green Chemistry Principles in Precursor Synthesis

Green PrincipleApplication in SynthesisExampleReference
Use of Safer Solvents Employing water or ethanol as a reaction medium.Synthesis of 4-iodo-1H-imidazole from 4,5-diiodo-imidazole in a DMF/water or ethanol/water system. google.com
Solvent-Free Reactions Heating reactants together without a solvent medium.One-pot synthesis of various imidazole derivatives. asianpubs.org
Energy Efficiency Using mild reaction temperatures to reduce energy consumption.Reactions conducted at 70-100 °C instead of harsh refluxing conditions. asianpubs.orggoogle.com
Atom Economy Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.One-pot condensation reactions that form the imidazole ring with minimal byproducts. asianpubs.org

These strategies highlight a commitment to developing more sustainable synthetic pathways in the production of valuable chemical intermediates.

One-Pot and Cascade Reactions in the Synthesis of this compound

One-pot and cascade reactions are powerful tools in synthetic chemistry that enhance efficiency by combining multiple reaction steps into a single operation without isolating intermediates. This reduces reaction time, solvent use, and purification efforts.

The synthesis of the imidazole core and its derivatives is well-suited to one-pot methodologies. A prominent example is the three-component reaction of a diamine, an aldehyde, and ammonium acetate under solvent-free conditions to produce highly substituted imidazoles in high yields. asianpubs.org This method streamlines the construction of the heterocyclic ring. Another one-pot, two-step strategy has been reported for the preparation of disubstituted imidazole-4-carboxylate esters, which are closely related to the target carbaldehyde. nih.gov

For the direct synthesis of the carbaldehyde functionality, a one-pot procedure starting from 4-bromo-1H-imidazole has been described. chemicalbook.comchemicalbook.com This process involves a sequential halogen-metal exchange followed by quenching with a formylating agent like dimethylformamide (DMF) in a single reaction vessel, affording 1H-imidazole-4-carbaldehyde in high yield. chemicalbook.comchemicalbook.com

Cascade reactions, which involve two or more sequential transformations where the first reaction generates a reactive intermediate that triggers the subsequent reaction, represent a more sophisticated approach. While a specific cascade reaction for the direct synthesis of this compound is not prominently documented, the principles are demonstrated in the synthesis of other complex nitrogen heterocycles. For example, palladium-catalyzed cascade reactions have been used to construct polysubstituted indoles from o-iodo-N-alkenylanilines. rsc.org Such strategies could inspire future work in developing advanced, efficient routes to functionalized imidazoles.

Table 3: Examples of One-Pot Reactions for Imidazole Synthesis

Reaction TypeStarting MaterialsProduct TypeKey AdvantageReference
Three-Component Condensation Benzene-1,2-diamine, Aromatic aldehyde, Ammonium acetateBenzimidazole derivativesHigh yield, solvent-free, simple setup. asianpubs.org
Halogen-Metal Exchange and Formylation 4-bromo-1H-imidazole, i-PrMgCl, n-BuLi, DMF1H-Imidazole-4-carbaldehydeAvoids isolation of reactive organometallic intermediate. chemicalbook.comchemicalbook.com
Iodination Imidazole, Elemental Iodine, NaOH4,5-diiodo-1H-imidazoleDirect di-functionalization in a single step. google.com

These streamlined approaches significantly improve the practicality and efficiency of synthesizing the imidazole scaffold and its derivatives.

Advanced Reaction Chemistry and Strategic Derivatization of 5 Iodo 1h Imidazole 4 Carbaldehyde

Transformations Involving the Aldehyde Moiety

The aldehyde group at the 4-position of the imidazole (B134444) ring is a versatile handle for a variety of chemical reactions, including condensations, oxidations, reductions, and additions.

Condensation Reactions for Azomethine and Heterocyclic Scaffolds

The aldehyde functionality readily undergoes condensation reactions with primary amines to form azomethines (Schiff bases). This reaction is a cornerstone for the synthesis of various biologically active compounds and ligands. For instance, the condensation of imidazole-4-carbaldehydes with aminoguanidine (B1677879) derivatives has been employed in the development of novel inhibitors for enzymes like C17,20-lyase, which is relevant in the treatment of androgen-dependent prostate cancer. chemicalbook.com

Furthermore, the aldehyde group serves as a crucial starting point for the construction of new heterocyclic rings fused to the imidazole core. A two-step reaction sequence involving the aldehyde can lead to the formation of benzoxazole, benzothiazole, and benzoimidazole derivatives. researchgate.net These fused systems are of significant interest due to their prevalence in pharmacologically active molecules.

Selective Oxidation and Reduction Reactions

The aldehyde group of 5-Iodo-1H-imidazole-4-carbaldehyde can be selectively oxidized to the corresponding carboxylic acid. This transformation is typically achieved using mild oxidizing agents to avoid unwanted side reactions with the imidazole ring or the iodo substituent. The resulting 5-iodo-1H-imidazole-4-carboxylic acid is a valuable intermediate for the synthesis of amides, esters, and other carboxylic acid derivatives.

Conversely, selective reduction of the aldehyde yields the corresponding alcohol, 5-iodo-1H-imidazol-4-ylmethanol. Reagents such as sodium borohydride (B1222165) are often used for this purpose. researchgate.net The resulting alcohol can be further functionalized, for example, by conversion to a leaving group, to enable subsequent nucleophilic substitution reactions.

Carbonyl Additions and Related Transformations

The aldehyde's carbonyl carbon is electrophilic and susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard reagents and organolithium compounds, can add to the carbonyl group to form secondary alcohols. These reactions provide a powerful method for introducing new carbon-carbon bonds and increasing molecular complexity.

Functionalizations at the Iodo Substituent

The iodo group at the 5-position is an excellent handle for a wide array of transition metal-catalyzed cross-coupling reactions, as well as metalation and transmetalation chemistry.

Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The carbon-iodine bond is highly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodoimidazole with an organoboron compound (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. It is a widely used method for forming biaryl structures.

Heck Reaction: The Heck reaction couples the iodoimidazole with an alkene to form a substituted imidazole with a new carbon-carbon double bond.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling the iodoimidazole with a terminal alkyne, catalyzed by palladium and a copper co-catalyst.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling the iodoimidazole with primary or secondary amines.

These cross-coupling reactions provide a powerful and versatile toolkit for elaborating the imidazole scaffold with a wide range of substituents, which is crucial for tuning the electronic and steric properties of the final molecules.

Metalation and Transmetalation Chemistry

The iodo group can be exchanged with a metal, typically lithium or magnesium, through a process called metal-halogen exchange. This is often achieved using organolithium reagents (like n-butyllithium) or Grignard reagents (like isopropylmagnesium chloride). chemicalbook.comchemicalbook.com The resulting organometallic intermediate, a lithiated or magnesiated imidazole, is a potent nucleophile and can react with various electrophiles.

This transmetalation strategy effectively reverses the polarity at the 5-position of the imidazole ring, turning it from an electrophilic site (due to the iodine) into a nucleophilic one. This allows for the introduction of a different set of functional groups than what is achievable through cross-coupling reactions.

Reductive Dehalogenation Pathways

The carbon-iodine bond at the C5 position of this compound is a key site for synthetic modification. One of the fundamental transformations involving this site is reductive dehalogenation, which replaces the iodine atom with a hydrogen atom. This process is valuable for accessing the corresponding 1H-imidazole-4-carbaldehyde, a compound that itself is a useful synthetic intermediate. chemicalbook.com

Catalytic hydrogenation is a widely employed method for the reductive dehalogenation of aryl halides. scispace.comthieme-connect.de This transformation is typically achieved using a palladium catalyst, often supported on carbon (Pd/C), in the presence of a hydrogen source. scispace.comresearchgate.net While direct examples for this compound are not extensively documented in readily available literature, the general principles of aryl iodide reduction are well-established and can be applied.

Commonly used hydrogen sources for this reaction include hydrogen gas (H₂), often under balloon pressure or slightly elevated pressures, and transfer hydrogenation reagents such as triethylsilane (TES) or hydrazine (B178648) hydrochloride. scispace.comresearchgate.net The use of TES with Pd/C has been shown to be effective for the deiodination of a broad range of aromatic and heteroaromatic substrates under mild conditions, often at room temperature. scispace.com

The reaction generally proceeds with high efficiency and chemoselectivity, leaving other functional groups, such as the aldehyde on the imidazole ring, intact. The choice of solvent can influence the reaction, with common solvents including methanol, ethanol (B145695), and tetrahydrofuran (B95107) (THF).

Table 1: Representative Conditions for Reductive Dehalogenation of Aryl Iodides

CatalystHydrogen SourceSolventTemperatureTypical YieldReference
10% Pd/CH₂ (balloon)MethanolRoom Temp.>95% thieme-connect.de
1 mol% Pd/CTriethylsilane (4 equiv)THFRoom Temp.Good to Excellent scispace.com
Pd/CHydrazine hydrochlorideBasic medium (NaOH or NaOtBu)Room Temp.High researchgate.net

It is important to note that the reactivity of aryl halides in reductive dehalogenation typically follows the trend I > Br > Cl, making aryl iodides particularly susceptible to this transformation. mdpi.comnih.gov

Modifications and Functionalization of the Imidazole Nitrogen Atoms

The imidazole ring of this compound possesses two nitrogen atoms, N1 and N3, which are nucleophilic and can be readily functionalized. These modifications are crucial for modulating the compound's reactivity, solubility, and for directing subsequent synthetic transformations in a regioselective manner.

N-Alkylation and N-Acylation for Modulating Reactivity and Solubility

N-Alkylation of imidazoles is a common strategy to introduce alkyl or aryl groups onto the nitrogen atoms. Current time information in Chatham County, US. The regioselectivity of N-alkylation in unsymmetrically substituted imidazoles like this compound is influenced by both electronic and steric factors. The presence of an electron-withdrawing formyl group and a bulky iodine atom will affect the relative nucleophilicity of the two nitrogen atoms. Generally, alkylation can lead to a mixture of N1 and N3 substituted products. The ratio of these isomers is dependent on the reaction conditions, including the nature of the alkylating agent, the base used, and the solvent. Current time information in Chatham County, US.

N-Acylation , the introduction of an acyl group, is another important modification. N-acylimidazoles are known to be reactive acylating agents themselves. nih.gov The reaction of this compound with acylating agents such as acid chlorides or anhydrides in the presence of a base would yield the corresponding N-acyl derivatives. chempedia.infogoogle.com This functionalization can also serve to protect the imidazole nitrogen during subsequent reactions.

Table 2: General Conditions for N-Alkylation and N-Acylation of Imidazoles

ReactionReagentBaseSolventGeneral Outcome
N-AlkylationAlkyl halide (e.g., CH₃I, BnBr)NaH, K₂CO₃DMF, THFMixture of N1 and N3 isomers
N-AcylationAcyl chloride (e.g., AcCl, BzCl)Triethylamine, PyridineDCM, THFN-acylated imidazole
N-AcylationAcetic Anhydride(none or catalyst)Acetic AnhydrideN-acetylimidazole

Protective Group Strategies for Regioselective Synthesis

To achieve regioselectivity in the functionalization of the imidazole ring, the use of protecting groups on the nitrogen atoms is a key strategy. The choice of protecting group can influence the site of subsequent reactions.

The trityl (triphenylmethyl, Tr) group is a bulky protecting group that is often used to selectively protect primary alcohols and amines. total-synthesis.comcommonorganicchemistry.com In the context of imidazoles, the trityl group can be introduced using trityl chloride in the presence of a base like triethylamine. google.com Its large steric bulk can direct subsequent reactions to the less hindered positions of the imidazole ring. For instance, 1-trityl-1H-imidazole-4-carbaldehyde has been used in the synthesis of various biologically active molecules. medchemexpress.com Deprotection of the trityl group is typically achieved under acidic conditions. commonorganicchemistry.com

The 2-(trimethylsilyl)ethoxymethyl (SEM) group is another valuable protecting group for imidazoles. ontosight.ai It has been demonstrated that the SEM group can be used to direct C-H arylation reactions on the imidazole core. acs.org A key feature of the SEM group is its ability to "switch" from the N1 to the N3 position under certain conditions, which allows for the regioselective functionalization of different carbon atoms of the imidazole ring. ontosight.ai

The tert-butoxycarbonyl (Boc) group is also a widely used protecting group for nitrogen heterocycles. It can be introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions.

Table 3: Common Protecting Groups for Imidazoles

Protecting GroupAbbreviationIntroduction ReagentDeprotection ConditionsKey Features
TriphenylmethylTrTrityl chloride, baseMild acid (e.g., acetic acid, TFA)Bulky, directs reactions sterically
2-(trimethylsilyl)ethoxymethylSEMSEM-Cl, baseFluoride source (e.g., TBAF) or acidCan direct C-H functionalization, "SEM-switch" for regioselectivity
tert-butoxycarbonylBocBoc₂O, baseStrong acid (e.g., TFA)Stable to many conditions, readily removed

Regioselective Ring Functionalization and Annulation Reactions

The presence of both a halogen and an aldehyde on the imidazole ring of this compound provides multiple handles for further functionalization and for the construction of fused heterocyclic systems.

Direct C-H Functionalization of the Imidazole Core

Direct C-H functionalization has emerged as a powerful tool for the arylation and alkenylation of heterocycles, avoiding the need for pre-functionalized starting materials. rsc.orgnih.gov Palladium-catalyzed C-H arylation is a common method for forming C-C bonds at the C2 or C5 positions of the imidazole ring. researchgate.netresearchgate.net For this compound, the C2 position would be the primary target for direct C-H functionalization, as the C4 and C5 positions are already substituted.

These reactions are typically carried out using a palladium catalyst, a ligand, a base, and an aryl halide as the coupling partner. nih.gov The choice of solvent can significantly impact the regioselectivity of the reaction. For instance, nickel-catalyzed C-H arylation of imidazoles has been shown to be effective in tertiary alcohols like t-amyl alcohol. rsc.org

Synthesis of Fused Polycyclic Imidazole Derivatives

This compound is a valuable precursor for the synthesis of fused polycyclic imidazole derivatives, which are core structures in many biologically active compounds, including purines. wikipedia.orgyoutube.com

The formyl group at the C4 position and the iodine at the C5 position can be elaborated to construct a second ring fused to the imidazole core. For example, the aldehyde can be condensed with amines to form Schiff bases, which can then undergo cyclization. The iodine atom can participate in various cross-coupling reactions to introduce substituents that can then be involved in cyclization reactions.

One important class of fused imidazoles are the imidazo[4,5-c]pyridines . These can be synthesized by the reaction of a 3,4-diaminopyridine (B372788) with an aldehyde. jscimedcentral.comnih.gov While not a direct cyclization of this compound itself, this highlights the utility of the imidazole-4-carbaldehyde moiety in forming such fused systems.

Another critical application is the synthesis of purines (imidazo[4,5-d]pyrimidines) . The de novo synthesis of purines in biological systems involves the construction of the pyrimidine (B1678525) ring onto an imidazole precursor. wikipedia.orgnih.gov In chemical synthesis, 4-aminoimidazole-5-carbonitrile derivatives are common precursors for purines. nih.govresearchgate.net this compound, after conversion of the aldehyde to a nitrile and the iodo group to an amino group, could potentially enter into similar synthetic pathways. The reaction of 5-amino-1-aryl-1H-imidazole-4-carbonitriles with reagents like triethyl orthoformate followed by treatment with ammonia (B1221849) is a known route to 9-aryl-6-aminopurines. nih.gov

Furthermore, reductive cyclization of 4-nitro-1H-imidazol-5-yl dicarbonyl compounds, which can be prepared from imidazole-5-carbonyl chlorides, is a route to imidazo[4,5-b]pyridinones. rsc.org This suggests that derivatives of this compound could be employed in similar annulation strategies to build diverse fused heterocyclic systems.

Applications of 5 Iodo 1h Imidazole 4 Carbaldehyde in Contemporary Chemical Synthesis

Role as a Key Building Block in Complex Molecule Synthesis

5-Iodo-1H-imidazole-4-carbaldehyde is a valuable starting material for constructing intricate molecular architectures. The reactivity of its functional groups enables chemists to introduce the imidazole (B134444) core into larger, more complex structures.

Construction of Advanced Heterocyclic Compounds and Scaffolds

The imidazole ring is a fundamental component of many biologically important molecules. researchgate.netdigitellinc.com this compound provides a direct route to more complex heterocyclic systems. The aldehyde group can undergo a variety of reactions, such as condensations and multicomponent reactions, to form fused ring systems or to append other heterocyclic moieties. The iodo group offers a site for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. This dual reactivity allows for the stepwise and controlled construction of advanced heterocyclic scaffolds with diverse substitution patterns.

Application in the Total Synthesis of Bioactive Molecules (as synthetic intermediates)

The imidazole framework is present in numerous natural products and pharmaceuticals. digitellinc.com Consequently, this compound and its derivatives are valuable intermediates in the total synthesis of these bioactive molecules. For instance, iodoimidazoles can serve as precursors to more complex structures found in natural products like murrayaquinone A and calothrixins A and B, which exhibit antitumor and antimalarial activities. google.com The ability to functionalize both the aldehyde and the iodo positions provides a strategic advantage in the convergent synthesis of these complex targets.

Utilization in Coordination Chemistry and Ligand Design

The nitrogen atoms within the imidazole ring of this compound possess lone pairs of electrons, making them excellent donors for coordinating with metal ions. researchgate.net This property is extensively utilized in the field of coordination chemistry.

Development of Imidazole-Based Ligands for Metal Complexes

The aldehyde group of this compound can be readily converted into other functional groups, such as imines (Schiff bases), alcohols, and carboxylic acids. These transformations allow for the creation of a wide array of multidentate ligands. For example, condensation of the aldehyde with various amines leads to the formation of Schiff base ligands that can coordinate to metal ions through both the imine nitrogen and one of the imidazole nitrogens. The resulting metal complexes have potential applications in catalysis and as models for metalloenzymes. researchgate.net

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The imidazole-4-carbaldehyde scaffold, after conversion of the aldehyde to a suitable linking group like a carboxylate, can act as a multitopic linker in the assembly of MOFs and coordination polymers. researchgate.net The iodo-substituent can be retained to add functionality to the pores of the MOF or can be used in post-synthetic modification reactions to introduce other chemical groups. These materials are of interest for applications in gas storage, separation, and catalysis.

Contributions to Supramolecular Chemistry and Materials Science

The ability of the imidazole ring to participate in hydrogen bonding and π-π stacking interactions makes this compound a valuable component in supramolecular chemistry. researchgate.net These non-covalent interactions can be used to direct the assembly of molecules into well-defined, higher-order structures. The resulting supramolecular assemblies can exhibit interesting properties and have potential applications in areas such as molecular recognition, self-healing materials, and organic electronics. Furthermore, the iodo-substituent provides a handle for further functionalization, allowing for the fine-tuning of the properties of the resulting materials. Iodo-imidazoles are also used in the synthesis of fine chemical products and have applications in material and catalytic chemistry. google.com

Design and Synthesis of Hydrogen-Bonded Organic Framework (HOF) Synthons

There is currently a lack of specific published research detailing the use of This compound as a primary synthon for the construction of Hydrogen-Bonded Organic Frameworks (HOFs). HOFs are a class of porous crystalline materials constructed from organic building blocks linked by hydrogen bonds. The design of HOFs relies on the predictable nature of these interactions to create robust and porous frameworks.

While the potential for this molecule to act as a HOF synthon is high due to its inherent hydrogen bonding sites (N-H donor and N acceptor) and the potential for halogen bonding (C-I donor), specific examples and detailed structural analyses are not available in the reviewed literature. The aldehyde functional group could also be utilized in post-synthetic modification of a HOF or in the initial formation of a larger, more complex building block.

Formation of Self-Assembled Architectures

Similarly, specific studies on the self-assembly of This compound into discrete supramolecular architectures are not prominently featured in the scientific literature. The principles of supramolecular chemistry suggest that this molecule could self-assemble through a combination of hydrogen bonding, halogen bonding, and π-π stacking interactions. The interplay of these forces could lead to the formation of various architectures, such as dimers, tapes, sheets, or more complex three-dimensional structures.

The aldehyde group could play a crucial role in these assemblies, either by participating in weaker interactions or by being positioned for further reactions within the assembled state. Research on related imidazole derivatives has shown their ability to form intricate supramolecular structures, and it is plausible that this compound would exhibit similar behavior. nih.gov However, without specific experimental data and characterization, any discussion on its self-assembly remains speculative.

Further research is required to explore and characterize the supramolecular chemistry of This compound and to determine its utility in the rational design of HOFs and other self-assembled materials.

Theoretical and Computational Chemistry Studies on 5 Iodo 1h Imidazole 4 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the intricacies of molecular structures and properties. These computational approaches allow for a detailed examination of the electronic structure, bonding, and reactivity of 5-Iodo-1H-imidazole-4-carbaldehyde.

Electronic Structure and Bonding Analysis

The electronic structure of this compound is characterized by the interplay of the imidazole (B134444) ring, the iodine substituent, and the carbaldehyde group. The imidazole ring itself is an aromatic five-membered heterocycle with two nitrogen atoms, contributing to a rich electronic environment. The iodine atom, being a halogen, introduces significant electronic effects through its electronegativity and polarizability. The carbaldehyde group, with its carbonyl moiety, acts as an electron-withdrawing group, further influencing the electron distribution within the molecule.

Computational studies on similar substituted imidazoles often employ methods like DFT with basis sets such as B3LYP/6-311++G(d,p) to optimize the molecular geometry and analyze the electronic properties researchgate.net. For related iodo-substituted chromene-carbaldehyde, DFT calculations have been used to determine optimized structural parameters, which show good correlation with experimental X-ray diffraction data cerist.dz. The analysis of the electronic structure provides a foundation for understanding the molecule's chemical behavior and its interactions with other molecules.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and polarizability bldpharm.com.

A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability bldpharm.com. In a study on a substituted imidazole derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, suggesting a significant degree of chemical reactivity irjweb.com. For imidazole-2-carboxaldehyde, the HOMO and LUMO energies were reported as -7.20 eV and -2.14 eV, respectively, resulting in an energy gap of 5.05 eV researchgate.net. It is expected that the introduction of an iodine atom and the position of the carbaldehyde group in this compound would modulate these energy levels. The iodine atom's electron-donating and -withdrawing effects, along with the electron-withdrawing nature of the carbaldehyde group, would influence the electron density distribution in the HOMO and LUMO, thereby affecting the energy gap.

Table 1: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for Related Imidazole Derivatives

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (ΔE) (eV)Reference
Substituted Imidazole Derivative-6.2967-1.80964.4871 irjweb.com
Imidazole-2-carboxaldehyde-7.20-2.145.05 researchgate.net

This table presents data for related compounds to illustrate the typical range of FMO energies and gaps in imidazole derivatives. The exact values for this compound would require specific calculations.

Natural Bond Orbital (NBO) and Charge Distribution Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and the distribution of electron density in a molecule youtube.com. This analysis provides a detailed picture of the bonding and lone-pair orbitals, offering insights into intramolecular interactions that contribute to the molecule's stability.

In a study of an iodo-substituted chromene-carbaldehyde, NBO analysis revealed significant stabilization energies arising from electron delocalization between occupied and unoccupied orbitals cerist.dz. For instance, interactions such as π(C-C) → π*(C-O) can contribute significantly to the molecule's stability cerist.dz. NBO analysis also provides information about the natural atomic charges on each atom, which is crucial for understanding the molecule's electrostatic potential and reactivity. The distribution of charges in this compound would be influenced by the electronegative nitrogen and oxygen atoms, as well as the iodine substituent.

Table 2: Hypothetical Natural Atomic Charges for this compound Based on General Principles

AtomHypothetical Natural Charge (e)
N1 (pyrrole-type)Negative
C2Positive
N3 (pyridine-type)More Negative
C4Positive
C5Variable (influenced by I)
ISlightly Negative/Positive (Polarizable)
C (carbaldehyde)Positive
O (carbaldehyde)Negative

This table represents a qualitative prediction of charge distribution. Actual NBO analysis would provide precise numerical values.

Thermodynamic Stability and Energetic Profiles of Isomers

Computational methods are also employed to assess the thermodynamic stability of different isomers and tautomers of a molecule. By calculating the total electronic energies of various possible structures, their relative stabilities can be determined. For imidazole and its derivatives, tautomerism is a key aspect, and understanding the energetic profiles of these tautomers is crucial.

For instance, the relative stability of different tautomers can be influenced by the solvent environment researchgate.net. Theoretical calculations can predict which tautomer is more stable in the gas phase and in different solvents, providing valuable information for understanding its behavior in various chemical and biological systems.

Conformational Analysis and Tautomerism Investigations

The structural flexibility of this compound is another important area of computational study, with a particular focus on the tautomerism within the imidazole ring.

Prototropic Tautomerism within the Imidazole Ring System

Prototropic tautomerism involves the migration of a proton between two or more sites within a molecule. In the case of 1H-imidazoles, the proton on the nitrogen atom can potentially migrate to the other nitrogen atom, leading to two different tautomeric forms. For this compound, this would result in an equilibrium between the 5-iodo and the 4-iodo tautomers.

The position of this equilibrium is influenced by the substituents on the imidazole ring and the surrounding environment (e.g., solvent). NMR spectroscopy, in conjunction with DFT calculations, is a powerful tool for studying such tautomeric equilibria researchgate.net. For example, the chemical shifts of the carbon atoms in the imidazole ring can be sensitive to the tautomeric form nih.gov. Computational studies on related systems have shown that the relative energies of the tautomers can be calculated to predict the predominant form under specific conditions researchgate.net. The study of prototropic tautomerism is essential for a complete understanding of the chemical properties and biological activity of imidazole derivatives, as different tautomers can exhibit distinct reactivity and binding properties nih.gov.

Influence of Substitution on Tautomeric Preferences

The imidazole ring can exist in two tautomeric forms, 1H- and 3H- (or, in the case of 4-substituted imidazoles, the 4- and 5-isomers). The equilibrium between these tautomers is a critical aspect of the molecule's reactivity and biological function. The position of this equilibrium is highly sensitive to the electronic nature of substituents on the ring. nih.govresearchgate.net

For this compound, two primary tautomers are considered: the 1H-tautomer (proton on the nitrogen adjacent to the iodine) and the 3H-tautomer (proton on the nitrogen adjacent to the carbaldehyde). The relative stability of these forms is dictated by the interplay of the electron-withdrawing effects of both the iodine atom and the carbaldehyde group.

Inductive and Resonance Effects: The carbaldehyde group is strongly electron-withdrawing through both induction and resonance. The iodine atom is weakly electron-withdrawing via induction.

Tautomer Stability: Computational studies on similarly substituted heterocycles, such as pyrazoles, show that electron-withdrawing groups significantly influence tautomeric stability. researchgate.netresearchgate.net The precise energy difference between the tautomers of this compound would require specific density functional theory (DFT) calculations. These calculations typically involve geometry optimization of each tautomer followed by a comparison of their zero-point corrected electronic energies. rsc.org The solvent environment also plays a crucial role, as polar solvents can stabilize one tautomer over another through hydrogen bonding. orientjchem.org

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) is a powerful computational tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. nih.gov

Red Regions: Indicate negative potential, rich in electron density, and are susceptible to electrophilic attack.

Blue Regions: Indicate positive potential, are electron-deficient, and are prone to nucleophilic attack.

Green Regions: Represent neutral or near-zero potential.

For this compound, an MEP analysis is expected to reveal distinct reactive zones. Drawing parallels from a computational study on a related molecule, imidazole-2-carboxaldehyde, the following predictions can be made. researchgate.netresearchgate.net The most negative potential (red) would likely be localized on the oxygen atom of the carbaldehyde group and the unprotonated ring nitrogen, making them prime sites for electrophilic interaction. The most positive potential (blue) is anticipated around the hydrogen atom of the imidazole N-H bond and the hydrogen of the aldehyde group, indicating these are the most probable sites for nucleophilic attack. nih.govresearchgate.net Statistical analysis has shown that MEP is a versatile and robust indicator for substituent effects in various chemical systems. rsc.org

Computational Studies of Spectroscopic Properties (e.g., NMR Shielding Tensors, UV-Vis Spectra)

Computational methods, particularly DFT, are routinely used to predict and corroborate experimental spectroscopic data.

NMR Shielding Tensors: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts involve computing the isotropic shielding tensors for each nucleus (e.g., ¹H, ¹³C). A study on imidazole alkaloids demonstrated the use of the B3LYP/6-311++G(d,p) model for accurate predictions. plos.org For this compound, one would expect the electron-withdrawing carbaldehyde group and the iodine atom to significantly influence the chemical shifts of the ring protons and carbons. The aldehyde proton would appear at a characteristically downfield shift.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations are employed to simulate electronic absorption spectra. beilstein-journals.org These calculations provide information on the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. Studies on imidazole derivatives show that such calculations can effectively predict the main absorption bands. researchgate.netplos.org The π → π* and n → π* transitions are typically of interest. The presence of the carbaldehyde and iodo substituents, which extend the π-conjugation and introduce heteroatoms, would be expected to shift the absorption maxima compared to unsubstituted imidazole.

Elucidation of Reaction Mechanisms via Computational Pathways

DFT calculations are an indispensable tool for mapping the potential energy surfaces of chemical reactions. This allows for the elucidation of detailed reaction mechanisms, including the identification of intermediates, transition states, and the calculation of activation energy barriers. rsc.org

For this compound, a key reaction would be the nucleophilic addition to the carbonyl carbon of the carbaldehyde group. A computational study of this process would involve:

Reactant and Product Optimization: Geometries of the starting materials (imidazole derivative and nucleophile) and the final product (the adduct) are optimized.

Transition State Search: A search for the transition state structure connecting the reactants and products is performed.

Frequency Analysis: This is conducted to confirm the nature of the stationary points. Reactants and products should have all positive frequencies, while a transition state has exactly one imaginary frequency corresponding to the reaction coordinate.

Such studies, as demonstrated for the synthesis of other heterocycles, provide profound insights into reaction feasibility and selectivity that are often difficult to obtain experimentally. rsc.orgresearchgate.net

Theoretical Investigations of Nonlinear Optical (NLO) Properties

Molecules with large hyperpolarizabilities are of great interest for applications in nonlinear optics (NLO). Computational chemistry plays a vital role in the design and screening of potential NLO materials. nih.gov The key NLO properties, such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), can be calculated using DFT methods.

A high value of the first-order hyperpolarizability (β) is a key indicator of NLO activity. Theoretical evaluations on related organic chromophores have established the structure-property relationships that lead to enhanced NLO effects. gatech.edumedmedchem.com

Below is a table of calculated NLO properties for related imidazole derivatives from the literature, illustrating the typical values obtained.

CompoundMethodDipole Moment (μ) [Debye]Polarizability ⟨α⟩ [esu]First Hyperpolarizability (β_tot) [esu]
Imidazole-2-carboxaldehydeB3LYP/6-311G3.657.15 x 10⁻²⁴4.53 x 10⁻³¹
(E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazoleMP2/6-311+G(d)--40 x 10⁻³⁰

Note: The values are taken from different studies and are presented for illustrative purposes. Direct comparison requires consistent computational methods. The value for Imidazole-2-carboxaldehyde was converted from atomic units (a.u.) reported in the source. researchgate.netnih.gov

Future Research Directions and Emerging Paradigms in 5 Iodo 1h Imidazole 4 Carbaldehyde Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of batch synthetic procedures to continuous flow processes represents a significant leap forward in chemical manufacturing, offering enhanced safety, scalability, and process control. The integration of 5-Iodo-1H-imidazole-4-carbaldehyde chemistry with flow chemistry and automated synthesis platforms is a promising avenue for future research.

Continuous flow synthesis has been successfully applied to the preparation of various imidazole (B134444) derivatives, demonstrating the potential for rapid and efficient production. acs.orgnih.govnih.gov For instance, the use of microreactors has enabled the synthesis of fused imidazole derivatives with high yields and significantly reduced reaction times compared to traditional batch protocols. rsc.org These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved product selectivity and purity.

Future work in this area could focus on developing dedicated flow processes for the synthesis and functionalization of this compound. This would involve optimizing reaction conditions for key transformations, such as iodination and formylation, within a continuous flow setup. Automated platforms could further enhance this by enabling high-throughput screening of reaction conditions and catalysts, accelerating the discovery of novel and efficient synthetic routes.

Table 1: Comparison of Batch vs. Flow Synthesis for Imidazole Derivatives

FeatureBatch SynthesisContinuous Flow Synthesis
Reaction Time Often hours to daysMinutes to hours rsc.org
Scalability Challenging, often requires re-optimizationReadily scalable by extending operation time nih.gov
Process Control Limited control over mixing and heat transferPrecise control over reaction parameters researchgate.net
Safety Handling of large quantities of hazardous reagentsSmaller reaction volumes enhance safety
Productivity Lower throughputHigher throughput and productivity nih.gov

Development of Sustainable and Atom-Economical Catalytic Systems

The principles of green chemistry are increasingly guiding synthetic strategy, with a strong emphasis on developing sustainable and atom-economical processes. jocpr.comnih.gov Atom economy, a concept that measures the efficiency of a reaction in converting reactants to the desired product, is a key metric in this regard. jocpr.com Future research on this compound will undoubtedly prioritize the development of catalytic systems that maximize atom economy and minimize waste.

Catalysis plays a pivotal role in the synthesis of imidazoles. rsc.org Recent advancements have seen the use of various catalysts, including copper, iron, and ruthenium, to facilitate the formation of the imidazole ring. rsc.org The development of heterogeneous catalysts is particularly attractive as they can be easily separated from the reaction mixture and recycled, reducing costs and environmental impact. rsc.org

For the synthesis of this compound and its derivatives, research could focus on:

Iodine-catalyzed reactions: Iodine itself can act as a cost-effective and environmentally benign catalyst for the synthesis of imidazole-containing compounds. nih.gov

Reusable catalysts: Exploring solid-supported catalysts or nanocatalysts that can be recovered and reused for multiple reaction cycles. rsc.org

One-pot multi-component reactions (MCRs): Designing MCRs that assemble this compound or its precursors in a single step, thereby reducing the number of synthetic operations and the amount of waste generated. researchgate.net

A recent study demonstrated a 100% atom-economical iodosulfenylation of alkynes using only iodine and disulfides, highlighting the potential for developing highly efficient and sustainable methods for introducing iodine into organic molecules. rsc.org

Exploration of Novel Reaction Pathways and Cascade Transformations

The unique structural features of this compound, namely the reactive aldehyde group and the carbon-iodine bond, make it a versatile substrate for exploring novel reaction pathways and cascade transformations. The aldehyde functionality can participate in a wide range of reactions, including condensations, oxidations, and reductions, while the iodo group is an excellent handle for cross-coupling reactions.

Future research could explore:

Cascade Reactions: Designing multi-step reactions where the initial transformation of the aldehyde or iodo group triggers a subsequent reaction, leading to the rapid construction of complex molecular scaffolds.

Novel Cyclization Strategies: Investigating new methods for constructing fused ring systems by utilizing the reactivity of both the imidazole core and its substituents. The synthesis of imidazoles through the cyclocondensation of various starting materials is a well-established field with ongoing innovation. youtube.com

Photochemical and Electrochemical Methods: Exploring the use of light or electricity to drive unique transformations of this compound, potentially leading to novel products and reaction pathways.

The synthesis of substituted imidazoles often involves the sequential derivatization of the imidazole core. youtube.com The presence of both an aldehyde and an iodo group on the same imidazole ring in this compound provides a rich platform for investigating the regioselectivity of these transformations.

Advanced Applications in Functional Materials Design

The imidazole moiety is a key component in a variety of functional materials due to its unique electronic properties, coordination ability, and hydrogen-bonding capabilities. wikipedia.org The presence of an iodo and an aldehyde group in this compound offers exciting opportunities for the design and synthesis of novel functional materials.

Potential areas of exploration include:

Porous Organic Polymers (POPs): The aldehyde group can be used in polymerization reactions to create porous organic frameworks. Imidazole-functionalized POPs have shown promise in applications such as CO2 capture and catalysis. rsc.org The iodo group could be further functionalized post-polymerization to introduce additional properties.

Organic Light-Emitting Diodes (OLEDs): Imidazole derivatives are used as emitters and host materials in OLEDs. mdpi.com The specific electronic properties imparted by the iodo and aldehyde substituents could be harnessed to develop new materials with tailored photophysical characteristics.

Sensors: The aldehyde group can react with specific analytes, leading to a change in the optical or electronic properties of the material. This could be exploited for the development of chemosensors. chemicalbook.com Imidazole-based compounds have been investigated as fluorogenic sensors for metal ions. nih.gov

Ionic Liquids: Imidazolium-based ionic liquids are widely used in various applications, including as electrolytes in dye-sensitized solar cells. researchgate.net The functional groups on this compound could be used to synthesize novel ionic liquids with specific properties.

The synthesis of polymers from aldehyde-containing monomers is an active area of research, with post-polymerization modification offering a route to a wide range of functional materials. digitellinc.com

Synergistic Approaches Combining Experimental and Computational Methodologies

The integration of computational chemistry with experimental work provides a powerful tool for understanding reaction mechanisms, predicting molecular properties, and designing new molecules with desired functionalities. In the context of this compound chemistry, this synergistic approach can accelerate research and development.

Computational methods such as Density Functional Theory (DFT) can be used to:

Elucidate Reaction Mechanisms: Investigate the transition states and intermediates of reactions involving this compound to understand the factors that control reactivity and selectivity. nih.govnih.gov

Predict Spectroscopic Properties: Calculate NMR, IR, and UV-Vis spectra to aid in the characterization of new compounds.

Design Novel Catalysts: Model the interaction of this compound with different catalysts to identify promising candidates for experimental investigation.

Screen for Biological Activity: Use molecular docking studies to predict the binding affinity of this compound derivatives to biological targets. researchgate.netnih.gov

Experimental and computational studies on imidazolium-based ionic liquids for radioiodine capture have already demonstrated the power of this combined approach. nih.gov By leveraging both experimental and computational tools, researchers can gain a deeper understanding of the fundamental chemistry of this compound and more effectively guide the design of new synthetic methods and functional materials.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Iodo-1H-imidazole-4-carbaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves halogenation or cross-coupling reactions. For example, iodination of precursor imidazole derivatives (e.g., 1H-imidazole-4-carbaldehyde) using iodine sources like N-iodosuccinimide (NIS) under mild acidic conditions can introduce the iodine substituent. Solvent choice (e.g., dichloromethane or acetonitrile) and catalysts (e.g., MnO₂ for oxidative coupling) significantly impact yields. Elevated temperatures (50–80°C) and inert atmospheres (N₂/Ar) are recommended to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming substitution patterns, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹). Cross-referencing with databases like NIST Chemistry WebBook ensures accurate spectral interpretation . Purity is best assessed via High-Performance Liquid Chromatography (HPLC) with UV detection at λ = 254 nm.

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electron density distributions to predict regioselectivity in Suzuki-Miyaura or Ullmann couplings. Solvent effects are simulated using the Polarizable Continuum Model (PCM). These methods help prioritize ligand-catalyst systems (e.g., Pd(PPh₃)₄) for experimental validation .

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer : Discrepancies in NMR splitting patterns or unexpected HRMS adducts often arise from tautomerism or residual solvents. Use deuterated solvents (e.g., DMSO-d₆) to suppress exchange broadening. X-ray crystallography provides definitive structural confirmation, while variable-temperature NMR elucidates dynamic equilibria .

Q. What experimental design principles optimize the synthesis of this compound under green chemistry conditions?

  • Methodological Answer : A factorial design (2ⁿ) evaluates variables like solvent polarity, catalyst loading, and temperature. For example, a 2³ design testing water/ethanol solvents, KI vs. NIS iodination agents, and 25°C vs. 60°C can identify low-energy pathways. Response Surface Methodology (RSM) refines optimal conditions, prioritizing biodegradable solvents (e.g., ethanol) and transition-metal-free protocols .

Q. What mechanistic insights guide the stereoselective functionalization of this compound?

  • Methodological Answer : Kinetic isotopic labeling (e.g., deuterated aldehydes) traces reaction pathways in asymmetric alkylations. Chiral ligands (e.g., BINAP) paired with Rh or Pd catalysts induce enantioselectivity. In-situ monitoring via Raman spectroscopy detects intermediate formation, guiding adjustments to reaction time or stoichiometry .

Q. How is this compound applied in the synthesis of bioactive heterocycles?

  • Methodological Answer : The aldehyde group enables condensation with amines to form imine-linked pharmacophores (e.g., antitumor agents). For example, reaction with hydrazines yields imidazo[1,2-a]pyridine scaffolds. The iodine substituent facilitates subsequent Sonogashira couplings for aryl-alkyne functionalization, expanding drug discovery libraries .

Q. What protocols ensure the stability of this compound during storage and handling?

  • Methodological Answer : Store under argon at –20°C in amber vials to prevent photodegradation. Regular HPLC checks monitor decomposition (e.g., aldehyde oxidation to carboxylic acid). For hygroscopic batches, use molecular sieves (3Å) in sealed containers. Avoid prolonged exposure to bases, which may deprotonate the imidazole ring .

Distinction Between Basic and Advanced Questions

  • Basic : Focus on synthesis, characterization, and foundational reactivity.
  • Advanced : Emphasize mechanistic studies, computational modeling, and methodological innovation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.